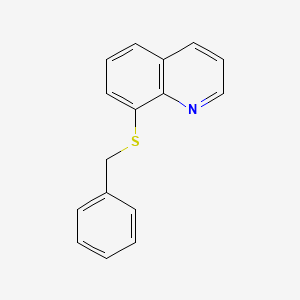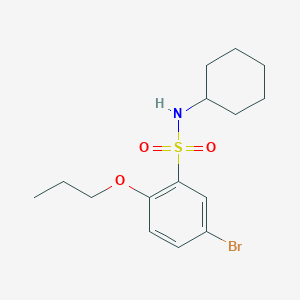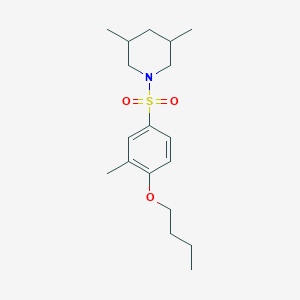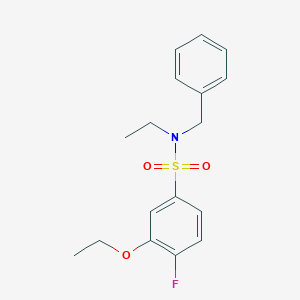
8-(Benzylsulfanyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Benzylsulfanyl)quinoline is a chemical compound that belongs to the quinoline family. Quinoline is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The addition of a benzylsulfanyl group at the 8th position of the quinoline ring enhances its chemical properties and potential applications. This compound has garnered interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzylsulfanyl)quinoline typically involves the introduction of a benzylsulfanyl group to the quinoline ring. One common method is the nucleophilic substitution reaction where a quinoline derivative is reacted with a benzylsulfanyl reagent under specific conditions. For instance, the reaction of 8-chloroquinoline with benzyl mercaptan in the presence of a base like sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
8-(Benzylsulfanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
8-(Benzylsulfanyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It can be used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 8-(Benzylsulfanyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The benzylsulfanyl group can enhance the compound’s ability to bind to these targets, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Nitroquinoline: Used in the synthesis of various pharmaceuticals.
8-Aminoquinoline: Has applications in antimalarial drug development.
Uniqueness
8-(Benzylsulfanyl)quinoline is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, making it more effective in crossing biological membranes and interacting with intracellular targets.
特性
IUPAC Name |
8-benzylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NS/c1-2-6-13(7-3-1)12-18-15-10-4-8-14-9-5-11-17-16(14)15/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPVANRFTGKWSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-methylbenzyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B15119508.png)

![(2Z)-6-[(2-chlorophenyl)methyl]-2-[(furan-2-yl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15119521.png)
![8-(3-Methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecan-7-one](/img/structure/B15119528.png)

![(2Z)-2-[(2E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15119543.png)
![8-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15119547.png)
![8-(4-Fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B15119549.png)
![1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-methylphthalazine](/img/structure/B15119554.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)-3-oxopropanenitrile](/img/structure/B15119559.png)
![10-(Piperidine-1-carbonyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B15119562.png)

![N-benzyl-2-[5-cyano-2-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B15119577.png)

